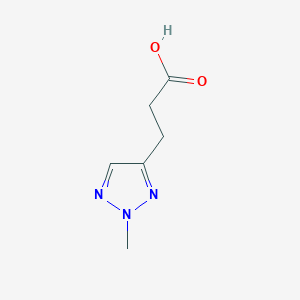

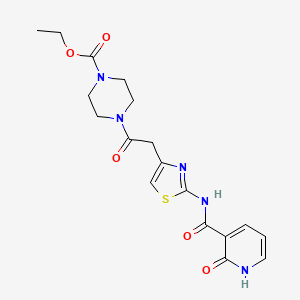

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid” is a compound that contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds related to 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid have been extensively studied. For instance, the preparation of related triazolyl derivatives involves various chemical reactions, including condensation, chlorination, and esterification, with their structures confirmed through techniques such as IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014). Furthermore, the synthesis of α-CF3-substituted α-hydroxy acids and their derivatives through CuI-catalyzed [3+2]-cycloaddition reaction showcases the compound's versatility in generating structurally diverse molecules (T. P. Vasilyeva & D. Vorobyeva, 2020).

Coordination Polymers

Research on coordination polymers utilizing bis(triazole) ligands, including those related to the 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid framework, has led to the synthesis of novel Cu(II) and Cd(II) coordination polymers. These polymers have been analyzed for their structural diversity, showcasing varying dimensionalities and topologies. Their synthesis and characterization involve single crystal X-ray diffraction, elemental analyses, IR spectra, PXRD spectra, and TG analysis, reflecting the compound's potential in material science and coordination chemistry (Yan Yang et al., 2013).

Antimicrobial and Anticancer Activities

Compounds derived from 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid have been evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, derivatives have shown potential in vitro anticancer activities against various cancer cell lines, indicating the compound's relevance in medicinal chemistry and drug development (H. Saad & A. Moustafa, 2011). Additionally, synthesis and evaluation of new derivatives have demonstrated significant antimicrobial activities, further highlighting the compound's utility in developing new therapeutic agents (Dmitro V. Dovbnya et al., 2022).

properties

IUPAC Name |

3-(2-methyltriazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-7-4-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZKYDVZODLMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid | |

CAS RN |

1849227-13-9 |

Source

|

| Record name | 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)

![6-(4-Fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2628094.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)

![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)

![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)